2-ethyl-1-(1H-pyrazole-3-carbonyl)piperidine
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Overview
Description
2-ethyl-1-(1H-pyrazole-3-carbonyl)piperidine is a compound that features a pyrazole ring and a piperidine ring, connected through a carbonyl group The pyrazole ring is a five-membered heterocyclic structure containing two adjacent nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-(1H-pyrazole-3-carbonyl)piperidine typically involves the condensation of a pyrazole derivative with a piperidine derivative. One common method involves the reaction of 3-pyrazolecarboxylic acid with 2-ethylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of greener solvents and catalysts is explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-(1H-pyrazole-3-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in anhydrous ether or tetrahydrofuran (THF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethyl-1-(1H-pyrazole-3-carbonyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-ethyl-1-(1H-pyrazole-3-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(1H-pyrazole-3-carbonyl)piperidine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
2-ethyl-1-(1H-pyrazole-3-carbonyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, which can influence its pharmacokinetic properties.
3-(1H-pyrazole-3-carbonyl)piperidine: The position of the substituent on the pyrazole ring is different, potentially altering its interaction with molecular targets
Uniqueness
2-ethyl-1-(1H-pyrazole-3-carbonyl)piperidine is unique due to the presence of both the ethyl group and the specific positioning of the carbonyl group, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-(1H-pyrazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-9-5-3-4-8-14(9)11(15)10-6-7-12-13-10/h6-7,9H,2-5,8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTSEYLDYVZMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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